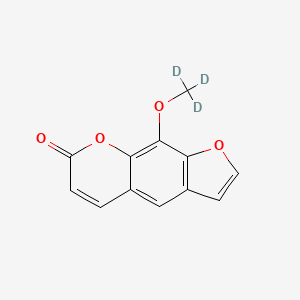

8-Methoxy-d3 Psoralen

Descripción general

Descripción

8-Methoxy-d3 Psoralen is a deuterated derivative of methoxsalen, a naturally occurring furocoumarin compound.

Métodos De Preparación

The synthesis of 8-Methoxy-d3 Psoralen involves several steps. One common method includes the deuteration of methoxsalen using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the methoxy group of methoxsalen. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Aplicaciones Científicas De Investigación

Treatment of Skin Disorders

- Psoriasis : Methoxsalen is utilized in PUVA (Psoralen + UVA) therapy to alleviate symptoms of psoriasis. Studies indicate that PUVA therapy can lead to significant improvements in skin condition, particularly in patients who have not responded to conventional treatments .

- Vitiligo : The compound has shown effectiveness in treating vitiligo, especially in generalized cases. Research indicates that approximately 66.6% of patients with generalized vitiligo experience positive outcomes following PUVA therapy .

- Eczema : Methoxsalen can also be beneficial for patients suffering from eczema when combined with UVA exposure.

Oncology Applications

- Cutaneous T-cell Lymphoma : Methoxsalen is employed in conjunction with photopheresis for the treatment of cutaneous T-cell lymphoma. Clinical studies demonstrate that this combination can reduce the severity of skin lesions without significant toxicity .

Case Study 1: Efficacy in Vitiligo Treatment

A study conducted on 36 patients with varying types of vitiligo showed that PUVA therapy using oral psoralen resulted in significant repigmentation, particularly among those with generalized vitiligo. Side effects included erythema and xerosis, but overall patient satisfaction was high .

Case Study 2: Psoriasis Management

Research evaluating the therapeutic effect of PUVA therapy on chronic psoriasis indicated that patients experienced marked improvement in skin lesions after consistent treatment over several months. The study highlighted the importance of individualized treatment plans based on patient response .

Data Tables

Recent Advancements

Recent studies have explored novel drug delivery systems incorporating 8-Methoxy-d3 Psoralen to enhance its therapeutic effects. For instance, topical formulations using lipid nanoparticles have shown improved skin penetration and efficacy against psoriasis . Additionally, investigations into its anti-cancer properties suggest potential applications beyond dermatological uses, including breast cancer treatment where psoralen derivatives exhibit promising cytotoxic activity against cancer cell lines .

Mecanismo De Acción

The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .

Comparación Con Compuestos Similares

8-Methoxy-d3 Psoralen is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as methoxsalen and trioxsalen. The deuterium atoms provide enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research and therapeutic applications . Similar compounds include:

Actividad Biológica

8-Methoxy-d3 Psoralen (also known as 8-MOP) is a derivative of psoralen, a naturally occurring compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Overview of Psoralens

Psoralens are a class of linear furocoumarins that exhibit significant pharmacological properties, including photosensitizing effects. They are primarily used in PUVA therapy (Psoralen and Ultraviolet A) for treating skin disorders such as psoriasis and vitiligo. The mechanism of action involves the formation of covalent bonds with DNA upon activation by UV light, leading to DNA crosslinking and inhibition of cell proliferation .

Upon photoactivation, 8-MOP intercalates into DNA, specifically targeting thymine bases. This interaction results in the formation of various adducts through cycloaddition reactions, which can inhibit transcription and replication processes. The major products formed during these reactions include diastereomeric thymidine adducts, which account for a significant proportion of the covalently bound psoralen .

Biological Activities

The biological activities of 8-MOP extend beyond dermatological applications. The following table summarizes key activities and their implications:

Case Studies

Recent studies have highlighted the potential of 8-MOP in various therapeutic contexts:

- Breast Cancer Treatment : In vitro studies demonstrated that 8-MOP can induce apoptosis in breast cancer cell lines (MDA-MB-231, T47-D) through both dark and light-activated mechanisms. This suggests its utility as a chemotherapeutic agent .

- Psoriasis Management : Clinical applications of PUVA therapy utilizing 8-MOP have shown significant improvements in psoriasis severity scores among patients after consistent treatment sessions .

- Antimicrobial Research : Research indicates that 8-MOP exhibits antimicrobial properties against specific bacterial strains, providing insights into its potential use in treating infections .

Recent Research Findings

Recent investigations into psoralen derivatives have focused on enhancing their biological activity through structural modifications. For instance:

- A study synthesized novel psoralen derivatives with varying substituents at the C-5 position, revealing that these modifications significantly impacted their cytotoxicity against cancer cells .

- Another study explored the photochemical behavior of 8-MOP when bound to DNA, elucidating the kinetics and thermodynamics involved in its intercalation process .

Propiedades

Número CAS |

1246819-63-5 |

|---|---|

Fórmula molecular |

C12H8O4 |

Peso molecular |

220.20 g/mol |

Nombre IUPAC |

9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3 |

Clave InChI |

QXKHYNVANLEOEG-KQORAOOSSA-N |

SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

SMILES isomérico |

[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

SMILES canónico |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Sinónimos |

9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one; 6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone; 8-MOP-13CD3; 8-MP-13CD3; 8-(Methoxy-13CD3)-6,7-furanocoumarin; 8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin]; 8-(Methoxy-13CD3)psora |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.